molecular formula C7H6Cl2O B158034 2,5-Dichloroanisole CAS No. 1984-58-3

2,5-Dichloroanisole

Cat. No. B158034
Key on ui cas rn: 1984-58-3
M. Wt: 177.02 g/mol
InChI Key: QKMNFFSBZRGHDJ-UHFFFAOYSA-N
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Patent
US04728662

Procedure details

Dimethylsulfate (94.64 g) is added dropwise over a 40 minute period to a cooled stirred solution of 2,5-dichlorophenol (122.25 g) and sodium hydroxide (31.5 g) in water (300 ml). This mixture is stirred at room temperature for one hour then at reflux for 2 hours, then cooled to room temperature. The organic layer is separated and combined with ether extracts of the remaining aqueous layer. The ether solution is dried (saturated NaCl, Na2SO4, K2CO3) and the ether removed to give 2,5-dichloroanisole. Distillation gives a colorless liquid (115° C. at aspirator vacuum).
Quantity
94.64 g
Type
reactant
Reaction Step One
Quantity
122.25 g
Type
reactant
Reaction Step Two
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1O.[OH-].[Na+]>O>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=1[O:6][CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
94.64 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
Quantity
122.25 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Name
Quantity
31.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried (saturated NaCl, Na2SO4, K2CO3)
CUSTOM
Type
CUSTOM
Details
the ether removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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